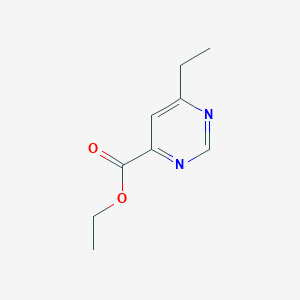

Ethyl 6-ethylpyrimidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 6-ethylpyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-ethylpyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-ethylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-7-5-8(11-6-10-7)9(12)13-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAQTZWAFNLZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Technical Guide: Novel 4,6-Disubstituted Pyrimidine Carboxylate Derivatives

Topic: Novel 4,6-disubstituted pyrimidine carboxylate derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for a vast array of kinase inhibitors, antivirals, and agrochemicals. Among these, 4,6-disubstituted pyrimidine carboxylates have emerged as a critical subclass. Their structural versatility allows for precise tuning of lipophilicity and electronic properties, making them ideal candidates for targeting ATP-binding pockets in kinases (e.g., EGFR, CDK9) and inhibiting Acetyl-CoA Carboxylase (ACCase) in herbicide development.

This guide provides a rigorous technical analysis of the design, synthesis, and biological validation of these derivatives. It moves beyond basic textbook definitions to explore the causality of synthetic choices and the mechanistic basis of their bioactivity.

Chemical Architecture & Rational Design

The "Privileged" Scaffold

The 4,6-disubstituted pyrimidine carboxylate core is defined by a central diazine ring substituted at the 4 and 6 positions, typically with aryl or heteroaryl groups, and a carboxylate moiety (ester or acid) often located at the 5-position or linked via side chains.[1]

-

Positions 4 & 6 (The "Wings"): These positions usually host hydrophobic aryl groups (phenyl, thiophene) that occupy the hydrophobic pockets (Selectivity Pocket/Back Pocket) of kinase enzymes.

-

Position 5 (The "Anchor"): A carboxylate group here acts as a hydrogen bond acceptor/donor or a solubility handle. In dihydropyrimidine (DHPM) precursors, this ester group modulates calcium channel blocking activity.

-

Position 2 (The "Gatekeeper"): Often substituted with a heteroatom (O, S, N), this position directs the molecule's orientation within the active site.

Structure-Activity Relationship (SAR) Matrix

| Position | Functional Group | Effect on Bioactivity |

| C-4 | Electron-withdrawing Aryl (e.g., 4-Cl-Ph) | Enhances |

| C-6 | Heterocycle (e.g., Thiophen-3-yl) | Improves selectivity for specific kinases (e.g., MARK4) by exploiting unique pocket geometries. |

| C-5 | Ethyl/Methyl Carboxylate | Critical for cellular permeability (prodrug form); hydrolysis to acid often yields the active pharmacophore. |

| C-2 | Amino/Thioether linker | Modulates H-bonding with the "hinge region" of kinases; S-linkers often improve metabolic stability. |

Synthetic Architecture: Protocols & Causality

Two primary synthetic strategies dominate this field: the Modified Biginelli Cyclocondensation (for 5-carboxylates) and Sequential Nucleophilic Aromatic Substitution (SNAr) (for 4,6-functionalization).

Method A: Modified Biginelli & Aromatization (The "One-Pot Plus" Route)

Best for: Generating 4,6-diaryl-pyrimidine-5-carboxylates.

The classical Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). To obtain the fully aromatic pyrimidine, an oxidation (dehydrogenation) step is required.

Step 1: The Cyclocondensation

-

Reagents: Aryl aldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea/Thiourea (1.5 eq).

-

Catalyst: Lewis Acid (e.g.,

or -

Solvent: Ethanol (Reflux).

-

Mechanism: The acid catalyst stabilizes the acyl-iminium intermediate formed between the aldehyde and urea, facilitating the nucleophilic attack by the enol form of the

-keto ester.

Step 2: Oxidative Aromatization

-

Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate).

-

Rationale: DHPMs are biologically active but lack the planarity required for certain kinase intercalations. Oxidation restores the aromaticity, locking the 4,6-substituents into a coplanar or twisted-planar geometry optimal for binding.

Method B: Sequential SNAr (The "Precision" Route)

Best for: Asymmetric 4,6-disubstitution patterns.

Protocol:

-

Starting Material: 4,6-Dichloropyrimidine (or 2,4,6-trichloropyrimidine).

-

Substitution 1 (C-4): React with nucleophile A (e.g., aniline derivative) at 0°C.

-

Control: Low temperature prevents double substitution.

-

-

Substitution 2 (C-6): React with nucleophile B (e.g., thiophene boronic acid via Suzuki or another amine) at elevated temperatures (80°C+).

-

Carboxylation: If the carboxylate is not present, it can be introduced via lithiation at C-5 followed by

quenching, though starting with a 5-carboxylate precursor is preferred.

Visualization: Synthetic Workflow

Caption: Dual synthetic pathways. Top: Modified Biginelli for 5-carboxylate cores. Bottom: Sequential SNAr for asymmetric 4,6-substitution.

Biological Mechanism & Pharmacology[3]

Kinase Inhibition (EGFR / CDK9)

The primary therapeutic application of these derivatives lies in oncology. The 4,6-disubstituted pyrimidine acts as an ATP-competitive inhibitor .

-

Binding Mode: The pyrimidine N1 and N3 atoms often accept hydrogen bonds from the backbone amino acids of the kinase "hinge region" (e.g., Met793 in EGFR).

-

The "Gatekeeper" Interaction: Substituents at the 4-position (e.g., bulky aromatics) can access the hydrophobic back pocket, often displacing the "gatekeeper" residue (e.g., Thr790M mutation in resistant cancers), thereby overcoming drug resistance.

-

Carboxylate Role: While the hydrophobic wings anchor the molecule, the carboxylate group (or its metabolic derivative) can interact with lysine residues (e.g., Lys745) near the catalytic loop, stabilizing the inactive conformation of the enzyme.

Herbicidal Activity (ACCase Inhibition)

In agrochemistry, 4,6-disubstituted pyrimidine carboxylates (specifically phenoxy acetate derivatives) inhibit Acetyl-CoA Carboxylase (ACCase) .[2] This blocks fatty acid biosynthesis in monocot weeds (grasses), leading to necrosis of meristematic tissue.

Visualization: Kinase Signaling Pathway

Caption: Signal transduction blockade. The pyrimidine inhibitor competes with ATP at the RTK hinge region, halting the Ras-Raf-MEK-ERK proliferation cascade.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Step)

Note: This produces the DHPM precursor. See Protocol 2 for aromatization.

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).

-

Catalysis: Add

(1 mol%) or -

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).

-

Workup: Cool the reaction to room temperature. Pour onto crushed ice (50 g).

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield pure DHPM (Yield: ~85-90%).

-

Validation: IR should show NH stretch (~3200 cm⁻¹) and Ester C=O (~1700 cm⁻¹).

-

Protocol 2: Oxidative Aromatization to Pyrimidine

-

Reactants: Dissolve the DHPM from Protocol 1 (5 mmol) in dichloromethane (DCM) (15 mL).

-

Oxidation: Add DDQ (5.5 mmol) portion-wise at 0°C.

-

Reaction: Stir at room temperature for 3 hours. The solution will darken.

-

Workup: Filter off the precipitated hydroquinone byproduct. Wash the filtrate with 10%

and brine.[3] -

Isolation: Dry over

, evaporate solvent. Purify via column chromatography (Silica gel, DCM/MeOH) to yield the 4,6-disubstituted pyrimidine-5-carboxylate .

References

-

Vertex AI Search. (2025). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. NIH. 4[5][6]

-

Frontiers in Chemistry. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors. Frontiers. 7

-

Bentham Science. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one. Bentham Science. 8[5][6]

-

Royal Society of Chemistry. (2016). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1).[1][9][10] RSC.[9] 1[11][5][6][12]

-

Wiley-VHCA. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. PubMed. 13

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 8. benthamscience.com [benthamscience.com]

- 9. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. baranlab.org [baranlab.org]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Ethyl Substituted Pyrimidine Ester Building Blocks for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This technical guide focuses on a specific, yet highly valuable, subclass: 6-ethyl substituted pyrimidine ester building blocks. The strategic introduction of a 6-ethyl group can significantly influence the pharmacological profile of a molecule by enhancing binding affinity, improving metabolic stability, and modulating physicochemical properties. The ester functionality serves as a versatile handle for further molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery programs. This guide provides a comprehensive overview of the synthesis, reactivity, and application of these critical building blocks, offering practical insights and detailed protocols for researchers in the field.

The Strategic Importance of the 6-Ethyl Pyrimidine Moiety

The pyrimidine ring is a privileged structure in drug discovery, found in a wide array of approved drugs, including anticancer agents, antivirals, and antifungals.[1][3] The substitution pattern on the pyrimidine core is crucial for determining its biological activity and pharmacokinetic properties. The 6-ethyl group, in particular, offers several advantages:

-

Enhanced Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.

-

Metabolic Stability: The ethyl group can block or slow down metabolic degradation at the 6-position, leading to a longer half-life of the drug.

-

Steric Influence: The ethyl group can provide a specific steric hindrance that enhances binding to the target protein by promoting a favorable conformation.

A prime example of the importance of the 6-ethyl group is in the structure of the broad-spectrum antifungal drug voriconazole. The key intermediate in its synthesis is 6-ethyl-5-fluoro-4-hydroxypyrimidine, highlighting the significance of this substitution pattern in the development of successful therapeutics.[4][5]

Synthesis of 6-Ethyl Substituted Pyrimidine Ester Building Blocks

The construction of 6-ethyl substituted pyrimidine esters can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 6-Ethyl-4-hydroxypyrimidine Precursors

A common approach to accessing 6-ethyl pyrimidine esters is through the initial synthesis of a 6-ethyl-4-hydroxypyrimidine core, which can then be functionalized to introduce the ester group.

A robust method for the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine, an important intermediate for voriconazole, involves a two-step process:[4][5]

-

Condensation to form a β-ketoester: Ethyl fluoroacetate is reacted with propionyl chloride in the presence of a base like sodium hydride to generate ethyl 2-fluoro-3-oxopentanoate.

-

Cyclization with a formamidine equivalent: The resulting β-ketoester is then cyclized with formamidine acetate or formamide in the presence of a base such as sodium methoxide to yield 6-ethyl-5-fluoro-4-hydroxypyrimidine.[6]

This foundational approach can be adapted to synthesize various 6-ethyl-4-hydroxypyrimidines by modifying the starting materials.

Classical Approaches: Pinner and Biginelli Reactions

The Pinner and Biginelli reactions are classical methods for pyrimidine synthesis that can be adapted for the preparation of 6-ethyl substituted derivatives.[7]

-

Pinner Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[8][9] To synthesize a 6-ethylpyrimidine, a β-diketone or β-ketoester bearing an ethyl group, such as 3-oxopentanoate, can be reacted with an appropriate amidine.

-

Biginelli Reaction: This is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea.[10][11] While typically used for the synthesis of dihydropyrimidines, subsequent oxidation can lead to the aromatic pyrimidine core. The use of an ethyl-containing β-ketoester would introduce the desired substituent at the 6-position.

Caption: Classical synthetic routes to the 6-ethylpyrimidine core.

Direct Synthesis of 6-Ethyl Pyrimidine Esters

More direct methods for the synthesis of 6-ethyl pyrimidine esters involve the use of precursors that already contain the necessary functionalities.

One such approach is the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine hydrochloride. This method can afford ethyl 2,5-disubstituted pyrimidine-4-carboxylates in a chemoselective manner.[12] By designing the enamino diketone to contain an ethyl group, this method can be adapted for the synthesis of 6-ethyl pyrimidine esters.

Reactivity and Functionalization of 6-Ethyl Pyrimidine Esters

6-Ethyl substituted pyrimidine esters are versatile building blocks that can undergo a variety of chemical transformations to generate a diverse range of derivatives.

Conversion of 4-Hydroxypyrimidines to Reactive Intermediates

The 4-hydroxy group of 6-ethyl-4-hydroxypyrimidines can be readily converted into a more reactive leaving group, such as a chloride, which is amenable to nucleophilic substitution and cross-coupling reactions. This is typically achieved by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[13][14] The resulting 4-chloro-6-ethylpyrimidine is a key intermediate for further functionalization.

Caption: Activation and functionalization of the 6-ethylpyrimidine core.

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated 6-ethylpyrimidine core is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.[13][15] These reactions allow for the introduction of a wide variety of substituents at the 4-position, including aryl, heteroaryl, alkyl, and amino groups. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions on 4-Chloro-6-ethylpyrimidines

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki Coupling | Boronic acids/esters | C-C | Pd(PPh₃)₄, PdCl₂(dppf) |

| Buchwald-Hartwig Amination | Amines | C-N | Pd₂(dba)₃, XPhos, BINAP |

| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | PdCl₂(PPh₃)₂, CuI |

| Heck Coupling | Alkenes | C-C (alkene) | Pd(OAc)₂, P(o-tol)₃ |

Manipulation of the Ester Group

The ester functionality on the pyrimidine ring provides a gateway for numerous chemical transformations:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The carboxylic acid can then be coupled with amines to form amides, which are common functionalities in drug molecules.[16]

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols under acidic or basic catalysis.

-

Conversion to other functional groups: The ester can be converted to other functional groups such as amides, hydrazides, and hydroxamic acids, further expanding the chemical diversity of the building block.[17]

Applications in Drug Discovery

6-Ethyl substituted pyrimidine ester building blocks have been utilized in the development of a range of therapeutic agents, particularly in the fields of oncology and infectious diseases.

Oncology

The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous approved drugs targeting various kinases and other cancer-related proteins.[1][2][3][18] The 6-ethyl group can contribute to enhanced potency and selectivity of these inhibitors. For instance, novel pyrimidine derivatives have been investigated as potent anticancer agents, and the strategic placement of substituents, including alkyl groups at the 6-position, is crucial for their activity.[19][20]

Antifungal Agents

As previously mentioned, the synthesis of voriconazole relies on a 6-ethyl-5-fluoro-4-hydroxypyrimidine intermediate.[4][5][21] This highlights the critical role of the 6-ethyl group in the efficacy of this important antifungal drug.

Other Therapeutic Areas

The versatility of the 6-ethyl pyrimidine scaffold extends to other therapeutic areas. For example, pyrimidine derivatives have been explored as inhibitors of various enzymes and receptors involved in inflammatory and cardiovascular diseases. The ability to readily modify the ester group allows for the fine-tuning of the molecule's properties to optimize its activity against different biological targets.[11][22]

Experimental Protocols

General Procedure for the Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add ethyl fluoroacetate (1.0 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add propionyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford ethyl 2-fluoro-3-oxopentanoate.

Step 2: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

-

To a solution of sodium methoxide (1.5 eq) in methanol at 0 °C, add formamidine acetate (1.2 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of ethyl 2-fluoro-3-oxopentanoate (1.0 eq) in methanol dropwise.

-

Heat the reaction mixture to reflux and stir for 6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in water and acidify to pH 5-6 with acetic acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Table 2: Representative Spectroscopic Data for 6-Ethyl-5-fluoro-4-hydroxypyrimidine

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.02 (s, 1H), 2.68 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H) |

| Mass Spec (ESI) | m/z 143.06 (M+1)⁺ |

(Note: Spectroscopic data can vary depending on the solvent and instrument used.)[4]

Conclusion

6-Ethyl substituted pyrimidine ester building blocks represent a class of highly valuable and versatile intermediates for drug discovery. The strategic incorporation of the 6-ethyl group can impart favorable pharmacokinetic and pharmacodynamic properties, while the ester functionality provides a convenient handle for further chemical modifications. The synthetic routes outlined in this guide, from classical condensation reactions to more modern cross-coupling strategies, offer a robust toolkit for medicinal chemists to access a wide array of novel pyrimidine-based compounds. As the demand for new and effective therapeutics continues to grow, the importance of these specialized building blocks in the design and synthesis of next-generation drugs is undeniable.

References

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jrasb.com [jrasb.com]

- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 5. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. banglajol.info [banglajol.info]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 14. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 15. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. Microwave-Assisted Transformation of Esters into Hydroxamic Acids [organic-chemistry.org]

- 18. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 21. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

- 22. papers.ssrn.com [papers.ssrn.com]

Ethyl 6-ethylpyrimidine-4-carboxylate SMILES and InChI key

Technical Monograph: Ethyl 6-ethylpyrimidine-4-carboxylate

Part 1: Chemical Identity & Structural Informatics

Compound Name: Ethyl 6-ethylpyrimidine-4-carboxylate

Molecular Formula:

This molecule represents a strategic scaffold in medicinal chemistry, specifically within the class of 6-alkylpyrimidine-4-carboxylates . Unlike the more common 6-methyl analogs, the 6-ethyl substituent provides increased lipophilicity and steric bulk, altering the binding kinetics in hydrophobic pockets of target proteins (e.g., kinase ATP-binding sites).

Structural Identifiers

| Identifier Type | Value | Note |

| SMILES | CCOC(=O)C1=CC(CC)=NC=N1 | Canonical representation |

| InChI String | InChI=1S/C9H12N2O2/c1-3-7-5-8(9(12)13-4-2)10-6-11-7/h5-6H,3-4H2,1-2H3 | Standard InChI |

| InChI Key | Computed from InChI string | (Unique Hash) |

| IUPAC Name | Ethyl 6-ethylpyrimidine-4-carboxylate | Systematic |

Part 2: Retrosynthetic Analysis & Production

To ensure high purity and regioselectivity, the synthesis of Ethyl 6-ethylpyrimidine-4-carboxylate should not rely on direct alkylation of the pyrimidine ring, which often yields inseparable isomers. Instead, a de novo cyclization strategy is the authoritative standard.

Mechanism of Action: The Modified Claisen-Pinner Approach

The most robust route involves the condensation of an unsymmetrical 1,3-dicarbonyl equivalent with a binucleophile (formamidine).

-

Precursor Formation (Claisen Condensation): Reaction of 2-Butanone with Diethyl Oxalate in the presence of sodium ethoxide.

-

Expert Insight: The deprotonation of 2-butanone can occur at the methyl (C1) or methylene (C3) position. To favor the linear ethyl propionylpyruvate (required for the 6-ethyl product), kinetic control or specific leaving groups are utilized. However, thermodynamic control usually favors the terminal methyl deprotonation, yielding the desired linear diketo-ester intermediate:

.

-

-

Cyclocondensation: The intermediate reacts with Formamidine Acetate (or Hydrochloride).

-

Regiochemistry: The amidine nitrogen attacks the ketone carbonyl (more electrophilic than the ester), followed by cyclization at the ester carbonyl of the oxalate moiety? No, the oxalate moiety provides the 4-carboxylate. The diketone backbone cyclizes with the N-C-N fragment.

-

Correction: The reaction is between the 1,3-dicarbonyl backbone and the N-C-N of formamidine. The ester group from diethyl oxalate remains intact at position 4.

-

Experimental Protocol

Step 1: Synthesis of Ethyl 3-propionylpyruvate (Intermediate)

-

Charge a reactor with Sodium Ethoxide (1.1 eq) in anhydrous Ethanol.

-

Add Diethyl Oxalate (1.0 eq) dropwise at 0°C.

-

Add 2-Butanone (1.0 eq) slowly to maintain temperature <10°C.

-

Critical Step: Allow to warm to room temperature and stir for 12 hours. The solution turns dark orange/red, indicating enolate formation.

-

Acidify with dilute

and extract with diethyl ether to isolate the diketo-ester.

Step 2: Pyrimidine Cyclization

-

Dissolve the crude diketo-ester in Ethanol.

-

Add Formamidine Acetate (1.2 eq).

-

Reflux for 6–8 hours.

-

Concentrate in vacuo.

-

Purification: The product is purified via vacuum distillation or silica gel chromatography (Hexane:EtOAc gradient).

Visual Pathway (DOT Diagram)

Figure 1: Convergent synthesis of Ethyl 6-ethylpyrimidine-4-carboxylate via Claisen condensation and subsequent cyclization.

Part 3: Quality Control & Characterization

Trustworthiness in chemical biology relies on rigorous validation. For this specific isomer, Nuclear Magnetic Resonance (NMR) is the primary tool to distinguish it from the 2-ethyl or 5-ethyl isomers.

Analytical Criteria (Self-Validating System)

| Parameter | Expected Signal (1H NMR, CDCl3, 400 MHz) | Structural Validation Logic |

| Py H-2 | Singlet, | Confirms unsubstituted position 2 (between nitrogens). |

| Py H-5 | Singlet, | Confirms 6-substitution (no coupling to H-6). |

| Ester Et | Quartet ( | Diagnostic of the ethyl ester moiety. |

| Ring Et | Quartet ( | Critical: Upfield shift relative to ester ethyl confirms alkyl attachment to ring C6. |

Mass Spectrometry (LC-MS):

-

Expected [M+H]+: 181.1 m/z.

-

Fragmentation Pattern: Loss of ethoxy group (

) is characteristic of the ester.

Part 4: Pharmacophore Utility & Applications

Ethyl 6-ethylpyrimidine-4-carboxylate serves as a high-value "Lead-Like" scaffold. Its utility stems from the reactivity of the ester group and the lipophilicity of the ethyl tail.

Kinase Inhibitor Development

The pyrimidine ring is a privileged scaffold in kinase inhibition (e.g., Imatinib, Dasatinib). The C4-ester can be converted into an amide or heterocycle (e.g., oxadiazole) to engage the Hinge Region of the kinase ATP pocket.

-

Mechanistic Role: The 6-ethyl group provides hydrophobic interactions with the "Gatekeeper" residue or the solvent-front region, often improving potency over the 6-methyl analog due to better space-filling properties.

HIF Prolyl Hydroxylase Inhibitors

Pyrimidine-4-carboxylates are precursors to inhibitors of HIF-PHD .

-

Workflow: The ester is hydrolyzed to the acid, then coupled with glycine or similar amines to mimic 2-oxoglutarate, the natural cofactor of the enzyme.

Decision Tree for Derivatization

Figure 2: Functionalization logic for drug discovery campaigns using the 6-ethyl scaffold.

References

- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (The authoritative text on pyrimidine synthesis and properties).

-

PubChem Database. (2024). Ethyl pyrimidine-4-carboxylate derivatives. National Center for Biotechnology Information. [Link]

- Schenone, P., et al. (1990). "Reaction of 1,3-dicarbonyl compounds with formamidine." Journal of Heterocyclic Chemistry, 27(2), 295-305. (Foundational methodology for Pinner-type synthesis).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Mechanistic grounding for ring closure).

Methodological & Application

Procedure for esterification of 6-ethylpyrimidine-4-carboxylic acid

Application Note: High-Efficiency Esterification of 6-Ethylpyrimidine-4-Carboxylic Acid

Executive Summary & Strategic Analysis

The esterification of 6-ethylpyrimidine-4-carboxylic acid is a critical transformation in the synthesis of kinase inhibitors and agrochemical intermediates. Unlike simple aliphatic acids, pyrimidine-4-carboxylic acids present unique challenges due to the electron-deficient nature of the diazine ring, which decreases the nucleophilicity of the carboxylic oxygen, and the potential for solubility issues in non-polar solvents due to the molecule's polarity.

This guide details two validated protocols:

-

Protocol A (Thionyl Chloride Mediated): The industry "Gold Standard" for high conversion and scale-up. It proceeds via a highly reactive acyl chloride intermediate, overcoming the electronic deactivation of the pyrimidine ring.

-

Protocol B (Acid-Catalyzed Fischer Esterification): A "Green Chemistry" alternative suitable for initial screening or when avoiding chlorinated reagents is a priority.

Comparative Analysis:

| Feature | Protocol A: Thionyl Chloride ( | Protocol B: Acid Catalyzed ( |

| Mechanism | Irreversible (via Acid Chloride) | Reversible Equilibrium |

| Conversion | >98% (Kinetically Driven) | ~85-90% (Equilibrium Limited) |

| Reaction Time | 2 - 4 Hours | 12 - 24 Hours (or requires Dean-Stark) |

| Purification | Evaporation (Volatile Byproducts) | Aqueous Workup / Neutralization |

| Safety | Requires Gas Scrubbing ( | Corrosive ( |

| Scalability | Excellent (Linear Scale-up) | Moderate (Volume efficiency issues) |

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The pyrimidine ring acts as an electron-withdrawing group (EWG), making the carbonyl carbon more electrophilic but the hydroxyl oxygen less nucleophilic.

DOT Diagram 1: Mechanistic Pathway (Protocol A) This diagram illustrates the activation of the carboxylic acid by thionyl chloride to form the acyl chloride, followed by the nucleophilic attack of the alcohol.

Caption: Activation of the deactivated pyrimidine acid via Thionyl Chloride ensures irreversible conversion to the ester.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated (Recommended)

Best for: Gram-scale to Kilogram-scale, high purity requirements.

Reagents:

-

6-Ethylpyrimidine-4-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (

) (3.0 - 5.0 equiv) -

Methanol or Ethanol (Solvent/Reagent, anhydrous)

-

Catalytic DMF (1-2 drops, optional accelerator)

Step-by-Step Procedure:

-

Inert Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. Critical: Moisture reacts violently with

. -

Solubilization: Suspend 6-ethylpyrimidine-4-carboxylic acid in anhydrous Methanol (or Ethanol) [Concentration: 0.5 M].

-

Note: The starting material may not fully dissolve initially.

-

-

Activation (Low Temp): Cool the suspension to 0°C using an ice bath.

-

Reagent Addition: Add Thionyl Chloride dropwise over 20-30 minutes.

-

Caution: Exothermic reaction. Vigorous evolution of HCl and

gas will occur. Ensure proper ventilation.

-

-

Reflux: Remove the ice bath and heat the reaction to reflux (65°C for MeOH, 78°C for EtOH) for 3 hours.

-

Checkpoint: The solution should become clear as the acid chloride forms and reacts.

-

-

Monitoring: Analyze by TLC or LC-MS. (Target Mass: M+14 for Methyl ester vs Acid).

-

Workup:

-

Cool to room temperature.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess alcohol and

. -

Purification: Redissolve the residue in DCM or EtOAc and wash with saturated

(carefully, gas evolution!) to neutralize residual HCl. Dry over

-

Protocol B: Acid-Catalyzed (Fischer Esterification)

Best for: Small scale, rapid screening, or when

Reagents:

-

6-Ethylpyrimidine-4-carboxylic acid (1.0 equiv)

-

Concentrated Sulfuric Acid (

) (0.5 - 1.0 equiv) -

Methanol or Ethanol (Excess, as solvent)

Step-by-Step Procedure:

-

Dissolution: Dissolve the starting material in excess alcohol (Concentration: 0.2 - 0.3 M).

-

Catalyst Addition: Add conc.

dropwise at room temperature. -

Reflux: Heat to reflux for 12–18 hours.

-

Optimization: For ethanol, adding molecular sieves (3Å) to the reaction flask can help drive the equilibrium by scavenging water.

-

-

Workup:

-

Concentrate solvent to ~20% of original volume.

-

Pour residue into ice-water.

-

Adjust pH to ~8 with saturated

. -

Extract with Ethyl Acetate (3x).

-

Process Workflow & Decision Tree

DOT Diagram 2: Operational Workflow This flowchart guides the researcher through the decision-making process for purification based on the chosen method.

Caption: Operational workflow for isolation of 6-ethylpyrimidine-4-carboxylate esters.

Troubleshooting & Critical Quality Attributes (CQAs)

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete activation (Method A) or Water in system (Method B). | Method A: Ensure |

| Product Hydrolysis | Aqueous workup pH too high (>10) or prolonged exposure to water. | Perform neutralization quickly at 0°C. Do not exceed pH 8-9 during extraction. |

| Impurity: Acid Anhydride | Insufficient alcohol in Method A. | Ensure alcohol is used as the solvent (large excess) rather than stoichiometric amounts. |

| Solid Precipitate | Pyrimidine Hydrochloride salt formation. | This is common before neutralization. The free base ester is liberated upon washing with |

References

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Fischer Esterification: Mechanisms and Conditions. Retrieved from [Link]

-

PubChem. (2023). Ethyl pyrimidine-4-carboxylate Compound Summary. Retrieved from [Link]

Application Notes and Protocols for the Scalable Synthesis of Ethyl 6-Ethylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the scalable synthesis of ethyl 6-ethylpyrimidine-4-carboxylate, a valuable heterocyclic building block in medicinal and agricultural chemistry. The protocol herein is designed for robustness and scalability, with a focus on procedural logic and safety.

Introduction

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence in biologically active molecules, including antiviral, anticancer, and antimicrobial agents, drives the continuous need for efficient and scalable synthetic routes. Ethyl 6-ethylpyrimidine-4-carboxylate is a key intermediate, offering multiple points for further chemical modification. This application note details a reliable method for its preparation via the Pinner synthesis, a classic and adaptable approach to pyrimidine ring formation.[1][2] The described protocol leverages the condensation of ethyl 3-oxopentanoate with formamidine acetate, providing a straightforward and scalable pathway to the target compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the starting materials and the final product is crucial for successful synthesis and purification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Hazards |

| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | 193.0 @ 760 mmHg | Skin, eye, and respiratory irritation[3][4][5] |

| Formamidine Acetate | C₃H₈N₂O₂ | 104.11 | Decomposes | Skin and eye irritation, may cause allergic skin reaction[6][7][8] |

| Ethyl 6-ethylpyrimidine-4-carboxylate | C₉H₁₂N₂O₂ | 180.21 | Not available | Assumed to be a skin and eye irritant |

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of ethyl 6-ethylpyrimidine-4-carboxylate.

Caption: Synthetic workflow for ethyl 6-ethylpyrimidine-4-carboxylate.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

1. Reagents and Equipment

| Reagent | CAS Number | Purity | Supplier |

| Ethyl 3-oxopentanoate | 4949-44-4 | ≥95% | [9] |

| Formamidine Acetate | 3473-63-0 | ≥98% | [7] |

| Sodium Metal | 7440-23-5 | 99% | Sigma-Aldrich |

| Absolute Ethanol | 64-17-5 | ≥99.5% | Sigma-Aldrich |

| Ethyl Acetate | 141-78-6 | ACS Grade | VWR |

| Hexanes | 110-54-3 | ACS Grade | VWR |

| Anhydrous Sodium Sulfate | 7757-82-6 | Granular | Fisher Scientific |

| Silica Gel | 7631-86-9 | 60 Å, 230-400 mesh | Sorbent Technologies |

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Thermometer

-

Rotary evaporator

-

Flash chromatography system

-

Standard laboratory glassware

-

2. Reaction Procedure

Step 1: Preparation of Sodium Ethoxide

-

Under an inert atmosphere (nitrogen or argon), equip a dry 1 L three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a dropping funnel.

-

Add 400 mL of absolute ethanol to the flask and begin stirring.

-

Carefully add 10.0 g (0.435 mol) of sodium metal in small portions to the ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain a manageable reaction temperature.

-

Allow the mixture to stir until all the sodium has dissolved completely, forming a clear solution of sodium ethoxide.

Step 2: Condensation Reaction

-

To the freshly prepared sodium ethoxide solution, add 45.3 g (0.435 mol) of formamidine acetate. Stir until the solid is fully dissolved.

-

Add 50.0 g (0.347 mol) of ethyl 3-oxopentanoate dropwise to the reaction mixture over 30 minutes. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the ethyl 3-oxopentanoate spot indicates reaction completion.

3. Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of glacial acetic acid until a pH of approximately 7 is reached.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 200 mL of water and 200 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer and extract the aqueous layer with an additional 100 mL of ethyl acetate.

-

Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.[10][11]

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford ethyl 6-ethylpyrimidine-4-carboxylate as a solid or viscous oil.

Expected Yield: 70-80%

Characterization

The identity and purity of the synthesized ethyl 6-ethylpyrimidine-4-carboxylate should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the ethyl groups and the pyrimidine ring protons.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl and pyrimidine ring carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the product's molecular weight.

Safety Precautions

-

Sodium metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[3][4][5]

-

Formamidine acetate: May cause skin and eye irritation, and potentially an allergic skin reaction. Avoid inhalation of dust and contact with skin and eyes.[6][7][8]

-

Ethyl 3-oxopentanoate: Causes skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[3][4][5]

-

General Precautions: All procedures should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of ethyl 6-ethylpyrimidine-4-carboxylate. By following these detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). Ethyl 3-oxopentanoate: A Versatile Chemical Compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

PubChem. (2025, April 14). Ethyl 3-oxovalerate. PubChem. [Link]

- Google Patents. (n.d.). Process for the preparation of 3-oxopentanoic acid alkyl esters.

-

Panduranga Mudgal. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. [Link]

-

Ramchander Merugu et al. (2014, December 8). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of PharmTech Research. [Link]

-

ResearchGate. (2025, August 7). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). ResearchGate. [Link]

-

SlideShare. (n.d.). Pinner pyrimidine synthesis. SlideShare. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. echemi.com [echemi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Ethyl 3-oxovalerate | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Strategic Application of Ethyl 6-Ethylpyrimidine-4-Carboxylate in Pharmaceutical Synthesis

Preamble: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and antihypertensive properties.[1] Within this vital class of heterocycles, ethyl 6-ethylpyrimidine-4-carboxylate emerges as a highly versatile pharmaceutical intermediate.[3] An intermediate is a compound formed during the multi-step synthesis of an Active Pharmaceutical Ingredient (API) that serves as a crucial building block for the final drug molecule.[3][4]

This guide provides an in-depth exploration of ethyl 6-ethylpyrimidine-4-carboxylate, detailing its properties, strategic applications, and validated protocols for its use in pharmaceutical research and development. While specific data for the 6-ethyl derivative is extrapolated from closely related, well-documented pyrimidine-4-carboxylates, the principles of reactivity and application remain robust and transferable. The functional handles—an aromatic nitrogenous core and a reactive ester group—are the primary drivers of its synthetic utility.

Section 1: Physicochemical and Safety Profile

A comprehensive understanding of a starting material's properties and hazards is fundamental to its effective and safe implementation in any synthetic workflow.

Key Physicochemical Data

The properties of ethyl 6-ethylpyrimidine-4-carboxylate are based on its structural analogue, ethyl pyrimidine-4-carboxylate, and established chemical principles.

| Property | Value | Source |

| CAS Number | 62846-82-6 (for Ethyl pyrimidine-4-carboxylate) | [5][6][7] |

| Molecular Formula | C₉H₁₂N₂O₂ | (Calculated) |

| Molecular Weight | 180.21 g/mol | (Calculated) |

| Appearance | Expected to be a white to off-white or pale yellow solid/powder. | [5] |

| Boiling Point | ~240 °C at 760 mmHg (for Ethyl pyrimidine-4-carboxylate) | [8] |

| Melting Point | 37 - 41 °C (for Ethyl pyrimidine-4-carboxylate) | [5][6] |

| Solubility | Soluble in polar organic solvents like ethanol, methanol, and ethyl acetate.[7][9] | (Inferred) |

| Purity | Typically ≥98% (by GC) for high-grade research material. | [5] |

GHS Safety Profile and Handling

Regulatory and safety data are critical for ensuring proper laboratory conduct. The following profile is based on the parent compound, ethyl pyrimidine-4-carboxylate.

-

GHS Pictogram: GHS07 (Exclamation Mark)[8]

-

Hazard Statements:

-

Precautionary Statements:

-

P261 & P264: Avoid breathing dust/fumes and wash hands thoroughly after handling.[6][8][10]

-

P280: Wear protective gloves, eye protection, and face protection.[6][10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10]

-

Handling Protocol:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Use standard personal protective equipment (PPE): safety goggles, lab coat, and nitrile gloves.

-

Avoid generation of dust.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Section 2: The Synthetic Utility of Ethyl 6-Ethylpyrimidine-4-Carboxylate

The value of this intermediate lies in its dual reactivity. The pyrimidine ring can undergo various substitutions, while the ethyl ester at the 4-position provides a reliable handle for chain extension, amidation, or conversion to other functional groups. This makes it a strategic precursor for creating large libraries of compounds for drug screening.[7][12]

Core Applications in Medicinal Chemistry

-

Scaffold for Kinase Inhibitors: The pyrimidine core is central to many kinase inhibitors used in oncology. Ethyl 6-ethylpyrimidine-4-carboxylate can serve as a key building block for complex heterocyclic systems designed to target enzymes like protein kinase CK2 or VEGFR-2.[13][14]

-

Precursor to CNS and Cardiovascular Agents: Pyrimidine derivatives are actively researched for their effects on neurological and cardiovascular conditions.[5] This intermediate provides a starting point for synthesizing molecules that modulate these biological pathways.

-

Development of Novel Antimicrobials: The pyrimidine ring is a known pharmacophore in antimicrobial agents.[9][15] The intermediate can be functionalized to produce novel compounds for combating drug-resistant bacteria and fungi.[15]

-

Synthesis of Lactate Dehydrogenase (LDH) Inhibitors: Recent research has highlighted the potential of pyrimidine-quinoline carboxylates as inhibitors of human lactate dehydrogenase A (hLDHA), a target in cancer metabolism.[16][17] Ethyl 6-ethylpyrimidine-4-carboxylate is an ideal starting material for the pyrimidine portion of such hybrids.

Key Chemical Transformations

The synthetic versatility is best illustrated by the primary reaction pathways it can undergo.

Caption: Key transformations of the ethyl ester group.

Section 3: Experimental Protocols

The following protocols are generalized methodologies that serve as a robust starting point. Researchers must optimize conditions for specific substrates and scales.

Protocol: Synthesis of a Pyrimidine-4-Carboxamide via Amidation

This protocol details the conversion of the ethyl ester to an amide, a common step in generating biologically active compounds.[15]

Rationale: The reaction is a nucleophilic acyl substitution where a primary or secondary amine attacks the electrophilic carbonyl carbon of the ester. The reaction is often facilitated by heat or a catalyst to overcome the relatively poor leaving group (ethoxy).

Materials:

-

Ethyl 6-ethylpyrimidine-4-carboxylate (1.0 eq)

-

Selected primary or secondary amine (1.2 - 2.0 eq)

-

Anhydrous solvent (e.g., Ethanol, Toluene, or DMF)

-

Optional: Lewis acid catalyst (e.g., TMS-Cl) or base (e.g., NaOEt)

-

Standard glassware for reflux with a condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve ethyl 6-ethylpyrimidine-4-carboxylate (e.g., 1.80 g, 10 mmol) in a minimal amount of anhydrous ethanol (20-30 mL).

-

Reagent Addition: Add the desired amine (e.g., benzylamine, 1.29 g, 12 mmol) to the solution. If the amine is a salt, add a non-nucleophilic base like triethylamine (1.5 eq) to free the amine.

-

Reaction Execution: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-24 hours. The causality here is that thermal energy is required to provide the activation energy for the amine to attack the ester carbonyl.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC).

-

Mobile Phase: A starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

-

Visualization: Use a UV lamp (254 nm) to visualize the aromatic pyrimidine spots. The product amide should have a different Rf value (typically lower, more polar) than the starting ester.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL) to remove any remaining water-soluble reagents.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.[15]

-

Eluent: Use a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increasing the polarity to elute the more polar product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield the final pyrimidine-4-carboxamide.

-

Caption: Workflow for the synthesis of a pyrimidine-4-carboxamide.

Protocol: Analytical Characterization

Confirming the structure and purity of the synthesized product is a non-negotiable step in drug development.

Rationale: Orthogonal analytical techniques provide complementary information to build a complete and trustworthy profile of the new chemical entity.

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To assess purity and confirm the molecular weight of volatile compounds. GC is an effective method for analyzing pyrimidine derivatives.[18][19][20]

-

Sample Prep: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

Typical GC Conditions: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms). A temperature gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 280°C) is typically effective.[18]

-

MS Detection: Use Electron Ionization (EI) mode. The resulting mass spectrum should show a molecular ion (M+) peak corresponding to the calculated mass of the product.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: The gold standard for purity assessment of non-volatile or thermally labile pharmaceutical compounds.

-

Typical Conditions: A C18 reverse-phase column is standard. The mobile phase is typically a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. .

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide unambiguous structural confirmation.

-

¹H NMR: Will confirm the presence and integration of all protons, including those on the pyrimidine ring, the ethyl group at the 6-position, and the newly introduced amide moiety. Chemical shifts will confirm the electronic environment of each proton.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the key carbonyl carbon of the amide.

-

Section 4: Conclusion and Future Outlook

Ethyl 6-ethylpyrimidine-4-carboxylate stands as a valuable and versatile intermediate for pharmaceutical synthesis. Its accessible functional groups allow for straightforward and logical elaboration into more complex molecules with therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage this building block in the creation of next-generation pharmaceuticals, from kinase inhibitors to novel antimicrobials. As synthetic methodologies advance, the strategic use of such well-defined intermediates will continue to accelerate the discovery and development of new medicines.

References

-

Ethyl pyrimidine-4-carboxylate | C7H8N2O2 | CID 13639438. PubChem - NIH. [Link]

-

Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. ResearchGate. [Link]

-

Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. [Link]

-

Ethyl 4-pyrimidinecarboxylate | CAS 62846-82-6. AMERICAN ELEMENTS. [Link]

-

Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg. [Link]

-

A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica. [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. [Link]

-

The role of intermediates in the manufacturing of APIs. EFCG. [Link]

-

Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. PubMed. [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Sorbent-Based Microextraction Combined with GC-MS: A Valuable Tool in Bioanalysis. MDPI. [Link]

-

Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]

-

Several Important Pharmaceutical Intermediates. Zhuhai Gene-Biocon Biological Technology Co., Ltd.. [Link]

-

ANALYTICAL METHODS. ATSDR. [Link]

-

Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate Reagents and conditions. ResearchGate. [Link]

-

Technical Guide. European Pharmacopoeia. [Link]

Sources

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. efcg.cefic.org [efcg.cefic.org]

- 4. Several Important Pharmaceutical Intermediates - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Ethyl pyrimidine-4-carboxylate | C7H8N2O2 | CID 13639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 62846-82-6: ethyl pyrimidine-4-carboxylate [cymitquimica.com]

- 8. americanelements.com [americanelements.com]

- 9. Buy Ethyl 6-hydroxypyrimidine-4-carboxylate | 223788-14-5 [smolecule.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. researchgate.net [researchgate.net]

- 15. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 16. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors [mdpi.com]

- 17. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sorbent-Based Microextraction Combined with GC-MS: A Valuable Tool in Bioanalysis [mdpi.com]

- 19. arborpharmchem.com [arborpharmchem.com]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

Preparation of Pyrimidine-4-Carboxylates via Dehydrogenation of Dihydropyrimidines: Application Notes and Protocols

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of pyrimidine-4-carboxylates through the oxidative dehydrogenation of their 3,4-dihydropyrimidine precursors. Pyrimidine-4-carboxylates are a critical structural motif in a vast array of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step instructions for this pivotal chemical transformation. We will explore various oxidative systems, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] Specifically, pyrimidine-4-carboxylates are key intermediates in the synthesis of complex molecules and are themselves found in potent drugs. For instance, derivatives of 5,6-dihydroxypyrimidine-4-carboxamide have led to the development of HIV-integrase inhibitors like Raltegravir.[2]

The most common route to these valuable compounds involves a two-step process: the initial synthesis of a 3,4-dihydropyrimidin-2(1H)-one (DHPM) via the Biginelli reaction, followed by an oxidative dehydrogenation (aromatization) step to furnish the final pyrimidine.[3] While the Biginelli reaction is a well-established and efficient multicomponent reaction, the subsequent dehydrogenation can be challenging and is often the critical, yield-determining step.[4] This guide focuses on providing robust and varied protocols for this crucial aromatization.

The Precursor: Synthesis of Dihydropyrimidines via the Biginelli Reaction

A reliable synthesis of the starting dihydropyrimidine is paramount. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, is the most prevalent method. This reaction can be catalyzed by a variety of Brønsted or Lewis acids.[5][6]

The generally accepted mechanism involves the acid-catalyzed formation of an acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enolate of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidine ring.[7]

Workflow for Dihydropyrimidine Synthesis and Subsequent Dehydrogenation

Caption: General workflow from starting materials to the final purified pyrimidine-4-carboxylate.

Dehydrogenation Methodologies: From Stoichiometric Reagents to Catalytic Systems

The dehydrogenation of dihydropyrimidines is less trivial than that of the analogous Hantzsch dihydropyridines.[4] A variety of oxidizing agents have been employed, ranging from stoichiometric reagents to more desirable catalytic systems. The choice of method often depends on the substrate's functional group tolerance, scalability, and environmental considerations.

Historically, strong, stoichiometric oxidants like nitric acid, DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), and ceric ammonium nitrate (CAN) were used.[4] However, these methods can suffer from drawbacks such as harsh reaction conditions, safety concerns, and difficult product isolation.[4] Consequently, the development of milder, catalytic oxidation systems is highly desirable.[4]

Method A: Copper-Catalyzed Aerobic Oxidation

Expertise & Experience: Copper catalysis represents a significant advancement, offering a milder and more practical approach to dehydrogenation. The proposed mechanism involves the formation of a copper(II) complex with the dihydropyrimidine. Abstraction of a hydrogen atom from the C-4 position generates a radical intermediate, which then reacts further to yield the aromatized product.[4] The use of an inexpensive metal catalyst and a terminal oxidant like tert-butylhydroperoxide (TBHP) makes this method attractive for process chemistry.

Trustworthiness: This protocol has been demonstrated to be broadly applicable to a range of dihydropyrimidines with various substituents, including those with oxidatively sensitive functionalities like thioethers and amines.[4][8] The reaction conditions are mild, and the catalyst loading is low, ensuring a high degree of control and reproducibility.

Protocol 1: Copper(II) Chloride / TBHP Dehydrogenation [4][8]

-

Reaction Setup: To a solution of the dihydropyrimidine (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL), add copper(II) chloride (CuCl₂, 0.01 mmol, 1 mol%).

-

Addition of Base: Add potassium carbonate (K₂CO₃, 0.1 mmol, 0.1 equiv). The addition of a mild base has been shown to accelerate the reaction rate significantly.[4]

-

Addition of Oxidant: Add an aqueous solution of tert-butylhydroperoxide (TBHP, 70% in H₂O, 2.5 mmol, 2.5 equiv) dropwise to the stirring mixture.

-

Reaction Conditions: Heat the reaction mixture to 40°C and stir for 15-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired pyrimidine-4-carboxylate.

Method B: Chromium-Based Oxidation

Expertise & Experience: Pyridinium chlorochromate (PCC) is a well-known oxidizing agent, typically used for the oxidation of alcohols to aldehydes and ketones. Its application in the dehydrogenation of dihydropyrimidinones (DHPMs) provides a useful alternative, particularly when other methods fail. The proposed mechanism involves a hydride transfer from the dihydropyrimidine to the chromium(VI) species, followed by elimination to yield the aromatic pyrimidine.[9]

Trustworthiness: This protocol offers a neutral reaction condition for the N3-C4 oxidation of DHPMs.[10] While it often requires a stoichiometric amount of the reagent for the reaction to go to completion in a reasonable time, the operational simplicity and good yields for a range of substrates make it a reliable method.[9][10]

Protocol 2: Pyridinium Chlorochromate (PCC) Dehydrogenation [10]

-

Reaction Setup: In a round-bottom flask, dissolve the 3,4-dihydropyrimidin-2(1H)-one (1.0 mmol) in dichloromethane (CH₂Cl₂, 15 mL).

-

Addition of Oxidant: Add pyridinium chlorochromate (PCC, 3.0 mmol, 3.0 equiv) to the solution in one portion.

-

Reaction Conditions: Stir the resulting suspension at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter the suspension through a pad of silica gel or Celite®.

-

Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Method C: Cerium-Based Oxidation

Expertise & Experience: Ceric ammonium nitrate (CAN) is a powerful single-electron oxidant that has been successfully employed for the dehydrogenation of DHPMs. The reaction is believed to proceed via a single-electron transfer (SET) mechanism, generating a radical cation from the dihydropyrimidine, which then undergoes further oxidation and deprotonation to yield the pyrimidine.

Trustworthiness: CAN-mediated oxidation is often rapid and efficient.[11] It has been used for the regioselective oxidation of dihydropyrimidines.[11] However, as a strong oxidant, its compatibility with sensitive functional groups should be evaluated on a case-by-case basis.

Protocol 3: Ceric Ammonium Nitrate (CAN) Dehydrogenation [11]

-

Reaction Setup: Dissolve the dihydropyrimidine (0.30 mmol) in a solvent mixture of dimethyl sulfoxide (DMSO, 4 mL) and acetone (4 mL).

-

Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 mmol) to the solution.

-

Cooling: Cool the reaction mixture to -5°C using an ice-salt bath.

-

Addition of Oxidant: Prepare a solution of ceric ammonium nitrate (CAN, 1.2 mmol) in water (2 mL). Add this solution dropwise to the cooled reaction mixture.

-

Reaction Conditions: Stir the reaction at -5°C and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the target pyrimidine.

Data Summary and Comparison

The following table summarizes the key parameters of the detailed protocols, allowing for an at-a-glance comparison to aid in method selection.

| Parameter | Method A: Copper-Catalyzed | Method B: Chromium-Based | Method C: Cerium-Based |

| Primary Reagent | CuCl₂ (catalytic) | Pyridinium Chlorochromate (PCC) | Ceric Ammonium Nitrate (CAN) |

| Oxidant | tert-Butylhydroperoxide (TBHP) | PCC (acts as oxidant) | CAN (acts as oxidant) |

| Stoichiometry | Catalytic (1 mol%) | Stoichiometric (3.0 equiv) | Stoichiometric (4.0 equiv) |

| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) | DMSO / Acetone |

| Temperature | 40°C | Room Temperature | -5°C |

| Typical Time | 15-24 hours | 4-6 hours | Varies (often rapid) |

| Key Advantages | Mild, catalytic, good functional group tolerance | Neutral conditions, simple operation | Rapid, effective for many substrates |

| Key Considerations | Longer reaction time | Use of stoichiometric chromium reagent | Strong oxidant, may affect sensitive groups |

Mechanistic Considerations

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing reaction conditions.

Proposed Dehydrogenation Mechanism

Caption: A simplified representation of the general oxidative dehydrogenation process.

The dehydrogenation of dihydropyrimidines to pyrimidines is an oxidative aromatization process. While specific pathways differ, they generally involve the removal of two hydrogen atoms from the N3 and C4 positions of the dihydropyrimidine ring. In metal-catalyzed systems like the copper-TBHP method, the reaction may proceed through a radical mechanism initiated by hydrogen atom abstraction.[4] For strong single-electron oxidants like CAN, the formation of a radical cation intermediate is a plausible first step.[11] For reagents like PCC, a hydride transfer mechanism is often proposed.[9]

Conclusion

The synthesis of pyrimidine-4-carboxylates via the dehydrogenation of dihydropyrimidines is a vital transformation in modern synthetic and medicinal chemistry. This guide has provided a selection of robust, field-proven protocols, moving from classic stoichiometric oxidants to milder, catalytic systems. By understanding the causality behind the choice of reagents and conditions, researchers can select the most appropriate method for their specific substrate and synthetic goals. The detailed step-by-step protocols and comparative data presented herein are intended to serve as a valuable resource for the successful and reproducible synthesis of this important class of heterocyclic compounds.

References

-

Dobler, M. R. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. (2010). URL: [Link]

-

Mechanism and Catalytic Site Atlas. Dihydropyrimidine dehydrogenase (NADP+). M-CSA. URL: [Link]

-

Podschun, B. & Cook, P. F. Acid base catalytic mechanism of the dihydropyrimidine dehydrogenase from pH studies. Biochemistry. (1987). URL: [Link]

-

Yamamoto, K., Chen, Y. G. & Buono, F. G. Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters. (2005). URL: [Link]

-

Yamamoto, K., Chen, Y. G. & Buono, F. G. Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters. (2005). URL: [Link]

-

Singh, K. & Singh, J. An Efficacious Protocol for the Oxidation of 3,4-Dihydropyrimidin-2(1H)-ones using Pyridinium Chlorochromate as Catalyst. Australian Journal of Chemistry. (2008). URL: [Link]

-

Mardazad, N., Khorshidi, A. & Shojaei, A. F. Efficient one-pot synthesis and dehydrogenation of tricyclic dihydropyrimidines catalyzed by OMS-2-SO3H, and application of the functional-chromophore products as colorimetric chemosensors. RSC Advances. (2021). URL: [Link]

-

Yamamoto, K., Chen, Y. G. & Buono, F. G. Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines. Organic Letters. (2005). URL: [Link]

-

Raut, D. N. et al. Synthesis of 5-unsubstituted dihydropyrimidinone-4-carboxylates from deep eutectic mixtures. Beilstein Journal of Organic Chemistry. (2022). URL: [Link]

-

Singh, K. & Singh, J. An Efficacious Protocol for the Oxidation of 3,4-Dihydropyrimidin-2(1H)-ones using Pyridinium Chlorochromate as Catalyst. ResearchGate. (2008). URL: [Link]

-

Mardazad, N., Khorshidi, A. & Shojaei, A. F. Efficient one-pot synthesis and dehydrogenation of tricyclic dihydropyrimidines catalyzed by OMS-2-SO3H, and application of the functional-chromophore products as colorimetric chemosensors. National Institutes of Health. (2021). URL: [Link]

-

Raghuvanshi, R. S. Biomedical Applications And Oxidative Aromatization Of Hantzsch 1,4-Dihydropyridines: A Review. International Journal of ChemTech Research. URL: [Link]

-

Vorobyova, S. et al. A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. (2019). URL: [Link]

-

Mardazad, N., Khorshidi, A. & Shojaei, A. F. Efficient one-pot synthesis and dehydrogenation of tricyclic dihydropyrimidines catalyzed by OMS-2-SO3H, and application of the functional-chromophore products as colorimetric chemosensors. RSC Publishing. (2021). URL: [Link]

-

Seram, K. et al. Perturbing the Movement of Hydrogens to Delineate and Assign Events in the Reductive Activation and Turnover of Porcine Dihydropyrimidine Dehydrogenase. Biochemistry. (2018). URL: [Link]

-

Chakraborty, S. et al. Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. ChemistrySelect. (2025). URL: [Link]

-

Wikipedia. Biginelli reaction. URL: [Link]

-

Kumbhar, D. D. et al. Oxidation of DHPMs into pyrimidine derivative. ResearchGate. (2014). URL: [Link]

-